An In-depth Technical Guide to Sertindole-d4 (CAS 1794737-42-0)
An In-depth Technical Guide to Sertindole-d4 (CAS 1794737-42-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Sertindole-d4, a deuterated analog of the atypical antipsychotic drug Sertindole. It is intended to serve as a technical resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analyses, and other bioanalytical applications where a stable isotope-labeled internal standard is essential.
Introduction to Sertindole-d4: A Crucial Tool in Bioanalysis
Sertindole-d4 is the deuterium-labeled form of Sertindole, an antipsychotic medication used in the treatment of schizophrenia.[1] Stable isotope-labeled compounds, such as Sertindole-d4, are indispensable in modern drug development and clinical research.[2] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the Sertindole molecule allows for its use as an internal standard in quantitative bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[2][3] The key advantage of using a deuterated standard is that it behaves almost identically to the unlabeled parent drug during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass. This ensures accurate and precise quantification of the analyte in complex biological matrices.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Sertindole-d4 is fundamental for its effective use in the laboratory.
Identification and Nomenclature
| Property | Value |
| CAS Number | 1794737-42-0[4] |
| Chemical Name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone[1] |
| Synonyms | Serdolect-d4, Zerdol-d4[1] |
| Molecular Formula | C₂₄H₂₂D₄ClFN₄O[4] |
| Molecular Weight | 444.97 g/mol [4] |
Structure and Deuterium Labeling
The chemical structure of Sertindole-d4 is identical to that of Sertindole, with the exception of the isotopic substitution of four hydrogen atoms with deuterium. Based on its chemical name, the deuterium atoms are located on the ethyl linker connecting the piperidine and imidazolidinone rings.
Caption: Chemical structure of Sertindole-d4 with the deuterated ethyl group highlighted.
Note: The exact positions of the deuterium atoms on the ethyl group (-CD₂-CD₂-) are inferred from the chemical name "ethyl-d4". For definitive confirmation, consultation of the Certificate of Analysis from the supplier is recommended.
Physical and Chemical Data
| Property | Value | Source |
| Appearance | Yellow Solid | [1] |
| Purity | ≥98.64% | [2] |
| Solubility | DMF: ≥ 15 mg/mL (33.71 mM)DMSO: ≥ 5 mg/mL (11.24 mM) | [4] |
| Storage (Solid) | 2-8°C, in a refrigerator, protected from light and moisture. | [1][4] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [4] |
Synthesis and Isotopic Labeling
The synthesis of Sertindole-d4 involves the preparation of the parent Sertindole molecule followed by or incorporating a specific deuterium labeling step. While detailed synthetic procedures for the deuterated analog are often proprietary, the general synthesis of Sertindole has been described. A common route involves the N-alkylation of 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole with a suitable deuterated ethyl-containing reagent.
General approaches for deuterium labeling include:
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Reductive amination with a deuterated reagent.
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Alkylation with a deuterated alkyl halide.
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Hydrogen-deuterium exchange reactions under specific catalytic conditions.
The isotopic purity of Sertindole-d4 is a critical parameter for its use as an internal standard. It is essential to obtain a Certificate of Analysis (CoA) from the supplier, which should provide information on the isotopic distribution and the percentage of the d4 species.
Analytical Methodologies and Applications
Sertindole-d4 is primarily used as an internal standard in quantitative bioanalytical methods to support pharmacokinetic and drug metabolism studies of Sertindole.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common technique for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard like Sertindole-d4 is considered the gold standard for such analyses.
Principle: In a typical LC-MS/MS workflow, a known amount of Sertindole-d4 is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. Both the analyte (Sertindole) and the internal standard (Sertindole-d4) are extracted, concentrated, and then separated by liquid chromatography. The separated compounds are then ionized and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Sertindole and Sertindole-d4.
Caption: A generalized workflow for the quantification of Sertindole using Sertindole-d4 as an internal standard.
Key Considerations for Method Development:
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Selection of Mass Transitions: The selection of specific and sensitive multiple reaction monitoring (MRM) transitions for both Sertindole and Sertindole-d4 is crucial. The precursor ion for Sertindole will be [M+H]⁺ at m/z 441.2, while for Sertindole-d4, it will be at m/z 445.2. The product ions will depend on the fragmentation pattern of the molecule.
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Chromatographic Separation: An efficient chromatographic method is necessary to separate Sertindole from potential interferences in the biological matrix.
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Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily used for structural elucidation, NMR can also be used for quantitative analysis (qNMR). Sertindole-d4 can serve as an internal standard in qNMR applications. The absence of signals from the deuterated ethyl group in the ¹H NMR spectrum of Sertindole-d4 simplifies the spectrum and allows for clear integration of the remaining Sertindole protons against a known concentration of a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS can be an alternative for quantification. Sertindole may require derivatization to improve its volatility for GC analysis. Sertindole-d4 would co-elute with the derivatized Sertindole and be distinguished by its mass in the mass spectrometer.
Pharmacokinetics and Metabolism of the Parent Compound, Sertindole
Understanding the pharmacokinetic profile of Sertindole is essential context for the application of Sertindole-d4. Sertindole is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[5] The use of Sertindole-d4 in pharmacokinetic studies allows for the precise determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME) of Sertindole.
Conclusion
Sertindole-d4 (CAS 1794737-42-0) is a vital analytical tool for researchers and scientists in the field of drug development and clinical research. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for the antipsychotic drug Sertindole. This guide has provided a detailed overview of its chemical properties, synthesis considerations, and applications in modern analytical techniques. For any specific application, it is imperative to consult the supplier's Certificate of Analysis for detailed information on purity and isotopic distribution.
References
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Pharmaffiliates. Sertindole-d4 | CAS No : 1794737-42-0. [Link]
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Wong, S. et al. Pharmacokinetics of sertindole in healthy young and elderly male and female subjects. Clinical Pharmacology & Therapeutics. 1997, 62(3), 279-286. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. [The chemical toxicological analysis of sertindole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pharmacokinetics of sertindole in healthy young and elderly male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
